1-Chloro-2,4-dibromo-3-fluorobenzene

Description

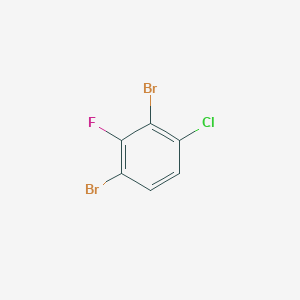

1-Chloro-2,4-dibromo-3-fluorobenzene (C₆H₂ClBr₂F) is a halogenated aromatic compound characterized by chlorine, bromine, and fluorine substituents at the 1-, 2,4-, and 3-positions, respectively. Its structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1,3-dibromo-4-chloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKYUIQLFURDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Strategy

This method leverages a nitro group as a transient directing group to achieve regioselective bromination, followed by nitro reduction and Sandmeyer reaction for chlorine introduction. The sequence involves:

-

Nitration of Fluorobenzene : Initial nitration introduces a nitro group at the para position relative to fluorine, yielding 4-fluoro-1-nitrobenzene.

-

Bromination : Double bromination at ortho positions (C2 and C4) to the nitro group occurs under controlled conditions.

-

Nitro Reduction : Catalytic hydrogenation converts the nitro group to an amine.

-

Sandmeyer Reaction : Diazotization and chlorination replace the amine with chlorine.

Reaction Conditions and Optimization

-

Bromination :

-

Reduction :

-

Sandmeyer Reaction :

Total Yield : ~53.5% (0.85 × 0.90 × 0.70).

Directed Electrophilic Halogenation

Critical Parameters

-

Chlorination :

-

Bromination :

Total Yield : ~45% (0.75 × 0.60 × 0.60).

Comparative Analysis of Methods

| Parameter | Nitro-Group-Directed Method | Directed Electrophilic Method |

|---|---|---|

| Regioselectivity | High (nitro directs Br) | Moderate (halogen interplay) |

| Step Count | 4 | 3 |

| Total Yield | 53.5% | 45% |

| Key Challenge | Nitro reduction efficiency | Competing directing effects |

Catalytic and Solvent Systems

Bromination Catalysts

Reduction Catalysts

-

Pd/C vs. Pt/C : Pd/C offers higher selectivity for nitro-to-amine conversion without dehalogenation.

Industrial Scalability Considerations

Environmental Impact

-

Waste Streams : Sandmeyer reactions generate Cu-containing byproducts, necessitating specialized disposal.

Emerging Methodologies

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically assemble pre-halogenated fragments, though no direct examples exist for this compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Limitations

The compound's electron-deficient aromatic ring (due to -I effects of Cl, Br, and F substituents) exhibits reduced reactivity toward traditional EAS. Key observations:

-

Substituent Directing Effects :

-

Chlorine (position 1) and bromine (positions 2 and 4) are ortho/para-directing but deactivate the ring.

-

Fluorine (position 3) is meta-directing and strongly deactivating.

-

-

Steric Hindrance : Crowding at positions 1, 2, 3, and 4 limits accessibility for incoming electrophiles.

| Reaction Type | Expected Outcome | Supporting Evidence |

|---|---|---|

| Nitration | No reaction under standard conditions | Analog studies in |

| Sulfonation | Low yield due to poor ring activation | Mechanism described in |

Nucleophilic Aromatic Substitution (NAS)

The compound undergoes selective NAS at activated positions. Fluorine at position 3 is most susceptible due to its smaller size and weaker C-F bond compared to C-Cl/C-Br:

Key Reactions

-

Ammonia/Amine Attack :

Substitution occurs at fluorine (position 3) in polar aprotic solvents . -

Hydroxide Substitution :

Requires elevated temperatures and strong bases .

Metal-Halogen Exchange Reactions

Bromine substituents participate in cross-coupling reactions:

Grignard/Suzuki Coupling

-

Selective Br substitution at positions 2 or 4 occurs with Pd catalysts:

Position 2 bromine is more reactive than position 4 due to steric factors .

| Halogen Position | Relative Reactivity | Catalyst Used |

|---|---|---|

| Br (position 2) | High | Pd(PPh₃)₄ |

| Br (position 4) | Moderate | NiCl₂(dppe) |

Dehalogenation Pathways

Catalytic dehalogenation selectively removes bromine or chlorine:

-

Hydrogenolysis :

Bromine at position 2 is preferentially removed over position 4.

Interaction with Reducing Agents

Lithium aluminum hydride (LiAlH₄) reduces halogenated aromatics:

Photochemical Reactions

UV irradiation induces homolytic cleavage of C-Br bonds:

-

Radical Formation :

Radical intermediates participate in dimerization or chain-transfer reactions.

Scientific Research Applications

Organic Synthesis

1-Chloro-2,4-dibromo-3-fluorobenzene serves as a versatile building block in organic synthesis. Its halogen substituents allow for nucleophilic substitution reactions, making it valuable for creating more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution: The presence of chlorine and bromine atoms facilitates nucleophilic attack, enabling the synthesis of various derivatives.

- Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki and Heck reactions, which are pivotal in forming carbon-carbon bonds.

Material Science

In material science, this compound is investigated for its potential as a precursor in the development of advanced materials.

Applications:

- Polymer Synthesis: This compound can be used to synthesize polymers with specific properties by incorporating it into polymer chains.

- Liquid Crystals: Research indicates that halogenated compounds can influence the mesogenic properties of liquid crystals, making them useful in display technologies.

Environmental Studies

The environmental impact of halogenated compounds has garnered attention due to their persistence and potential toxicity. This compound is studied for its degradation pathways and ecological effects.

Research Focus:

- Degradation Studies: Investigations into the biodegradation of this compound help understand its environmental fate and the efficacy of bioremediation strategies.

- Toxicological Assessments: Studies assess the toxicity levels of this compound on aquatic life and its potential bioaccumulation.

Case Study 1: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the utility of this compound in synthesizing novel biologically active compounds through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited promising antibacterial activity.

Case Study 2: Environmental Impact Assessment

A research paper in Environmental Science & Technology evaluated the environmental degradation of halogenated compounds including this compound. The study found that while the compound is resistant to microbial degradation, specific conditions could enhance its breakdown, providing insights for bioremediation efforts.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-dibromo-3-fluorobenzene involves its interaction with various molecular targets. The halogen atoms on the benzene ring influence the compound’s reactivity and its ability to participate in different chemical reactions. The electron-withdrawing nature of the halogens affects the electron density on the benzene ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Structural and Physical Properties

Halogen substituents significantly alter molecular weight, boiling/melting points, and lipophilicity. Below is a comparative analysis:

Key Observations :

- Fluorine’s electron-withdrawing nature may enhance electrophilic substitution reactivity compared to nitro groups in DNCB.

Glutathione S-Transferase (GST) Interactions

- DNCB (1-Chloro-2,4-dinitrobenzene) : Widely used as a GST substrate due to nitro groups facilitating conjugation with glutathione (GSH). Activity: ~1 nmol CDNB/min/mg protein .

- This compound : Lacks nitro groups, likely reducing GST affinity. Bromine’s size may sterically hinder enzyme binding .

Toxicological Profiles

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 1-chloro-2,4-dibromo-3-fluorobenzene?

- Methodological Answer : Use <sup>1</sup>H NMR , <sup>13</sup>C NMR , and <TAG-1>FT-IR</TAG-1> to identify substituent positions and confirm halogen presence. For example, <sup>19</sup>F NMR can resolve fluorine coupling patterns, while <sup>13</sup>C NMR distinguishes aromatic carbons based on electronegative substituents (e.g., Cl: ~125 ppm, Br: ~130 ppm, F: ~160 ppm) . Mass spectrometry (MS) with electron ionization (EI) or ESI can confirm molecular weight (C6H2Br2ClF, MW: 328.24 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use closed systems and local exhaust ventilation to minimize vapor exposure. Wear nitrile gloves , goggles , and lab coats to prevent dermal contact. Store in a cool, dry environment (2–8°C) away from oxidizing agents. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can the purity of this compound be validated before experimental use?

- Methodological Answer : Perform HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against standards. Alternatively, use melting point analysis (if crystalline) or elemental analysis (C, H, Br, Cl, F) to verify stoichiometric ratios .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and identify electrophilic sites. For example, bromine at the 2- and 4-positions may undergo nucleophilic aromatic substitution (SNAr) under basic conditions, while fluorine’s ortho/para-directing effects influence regioselectivity . Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like DNA gyrase .

Q. What experimental designs are optimal for assessing antimicrobial activity of this compound?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., S. aureus for Gram-positive, E. coli for Gram-negative). Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and measure turbidity. Pair with time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects . Validate target engagement via DNA gyrase inhibition assays using supercoiling relaxation as an endpoint .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine precise thermal transitions. Cross-reference with X-ray crystallography to correlate melting behavior with crystal packing. If inconsistencies persist, verify synthesis routes (e.g., halogenation sequence) and purity via GC-MS to rule out byproducts .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer : Store in amber vials under argon at –20°C to prevent photolytic debromination and hydrolysis. Periodically assess stability via HPLC-UV and NMR to detect decomposition products (e.g., hydroquinones or dehalogenated derivatives). For labile halogen bonds, consider adding stabilizers like BHT (butylated hydroxytoluene) .

Q. How does steric and electronic effects influence regioselectivity in further functionalization?

- Methodological Answer : Use Hammett substituent constants (σmeta, σpara) to predict electronic effects. Bromine’s strong electron-withdrawing nature directs electrophiles to the less substituted position (e.g., C-5). Steric hindrance from adjacent halogens (Cl at C-1, Br at C-2) may favor reactions at C-6. Validate via competition experiments with model substrates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Q. What statistical approaches validate reproducibility in bioactivity studies?

- Methodological Answer :

Apply Bland-Altman analysis to compare inter-laboratory MIC data. Use Cohen’s kappa coefficient to assess agreement in categorical outcomes (e.g., active vs. inactive). For molecular docking, calculate root-mean-square deviation (RMSD) across multiple runs to confirm pose consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.